(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine
CAS No.: 260550-89-8
Cat. No.: VC3796278
Molecular Formula: C16H23NO
Molecular Weight: 245.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 260550-89-8 |
|---|---|
| Molecular Formula | C16H23NO |
| Molecular Weight | 245.36 g/mol |
| IUPAC Name | (2R)-1-(1-benzofuran-2-yl)-N-propylpentan-2-amine |
| Standard InChI | InChI=1S/C16H23NO/c1-3-7-14(17-10-4-2)12-15-11-13-8-5-6-9-16(13)18-15/h5-6,8-9,11,14,17H,3-4,7,10,12H2,1-2H3/t14-/m1/s1 |
| Standard InChI Key | LJHIBIVAYHQPBT-CQSZACIVSA-N |
| Isomeric SMILES | CCC[C@H](CC1=CC2=CC=CC=C2O1)NCCC |
| SMILES | CCCC(CC1=CC2=CC=CC=C2O1)NCCC |
| Canonical SMILES | CCCC(CC1=CC2=CC=CC=C2O1)NCCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine (molecular formula: C₁₆H₂₃NO, molecular weight: 245.36 g/mol) features a benzofuran core fused to a pentan-2-amine scaffold . The (R)-configuration at the chiral center (C2 of the pentan-2-amine chain) is critical for its biological activity, as enantiomeric forms demonstrate divergent pharmacological profiles . The benzofuran ring system (C₈H₆O) contributes aromaticity and planar rigidity, while the propylamine side chain (C₃H₇NH₂) enhances solubility and receptor interaction .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₃NO | |
| Molecular Weight | 245.36 g/mol | |
| XLogP3-AA | 4.4 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bond Count | 7 | |
| Exact Mass | 245.177964357 Da |
Structural Descriptors and Notation
The compound’s IUPAC name, (2R)-1-(1-benzofuran-2-yl)-N-propylpentan-2-amine, reflects its stereochemical orientation . The SMILES notation CCC[C@H](CC1=CC2=CC=CC=C2O1)NCCC explicitly denotes the (R)-configuration via the @H chiral center descriptor . The InChIKey LJHIBIVAYHQPBT-CQSZACIVSA-N further differentiates it from stereoisomers .
Synthesis and Structural Optimization
Synthetic Pathways
The hydrochloride salt (CAS: 265130-22-1) is synthesized via cyclization reactions to form the benzofuran core, followed by stereoselective amination. Key steps include:
-
Benzofuran Core Formation: Cyclization of 2-hydroxybenzaldehyde derivatives with α,β-unsaturated ketones under acidic conditions.
-
Chiral Amine Introduction: Asymmetric reductive amination using chiral catalysts to achieve >98% enantiomeric excess for the (R)-isomer .
-
Salt Formation: Reaction with hydrochloric acid to improve crystallinity and stability.
Structure-Activity Relationship (SAR) Studies
Modifications to the amine side chain significantly influence pharmacological activity:
-
Propyl Group: The N-propyl substituent optimizes lipid solubility and blood-brain barrier permeability .
-
Stereochemical Dependence: (R)-enantiomers exhibit 10-fold greater neuroprotective activity compared to (S)-forms in SH-SY5Y cell models .
-
Propargyl Analogues: Replacement of the propyl group with propargyl enhances mitochondrial membrane stabilization by 40% .
Pharmacological Properties and Mechanisms
Monoaminergic Neurotransmission Enhancement
(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine acts as a monoaminergic activity enhancer (MAE), increasing impulse-evoked release of dopamine, serotonin, and norepinephrine without affecting baseline levels . This selective enhancement improves motor symptoms in Parkinson’s disease models while minimizing side effects like dyskinesia .
Mitochondrial Stabilization
The compound inhibits mitochondrial permeability transition (MPT) by binding to voltage-dependent anion channels (VDACs), preventing cytochrome c release and caspase-3 activation . In SH-SY5Y cells exposed to N-methyl(R)salsolinol, it reduces apoptosis by 68% at 10 nM concentrations .
Bcl-2 Induction
Upregulation of anti-apoptotic Bcl-2 protein (2.5-fold increase at 24 hours) mediates neuroprotection in dopaminergic neurons . This effect is stereospecific, with (R)-enantiomers showing 90% greater efficacy than (S)-forms .
Applications in Medicinal Chemistry
Parkinson’s Disease Therapeutics
In MPTP-induced Parkinsonian mice, oral administration (0.1 mg/kg/day) restores striatal dopamine levels to 85% of baseline within 14 days . Comparative studies show superior efficacy to selegiline in reducing α-synuclein aggregation .
Neurotrophic Factor Modulation
(R)-1-(Benzofuran-2-yl)-N-propylpentan-2-amine increases glial cell line-derived neurotrophic factor (GDNF) production by 3-fold in astrocyte cultures, promoting neuronal survival .
Future Research Directions
Clinical Translation Challenges
-
Bioavailability Optimization: Current oral bioavailability is 22% in primates due to first-pass metabolism; prodrug strategies are under investigation .
-
Target Selectivity: CRISPR screening identifies trace amine-associated receptor 1 (TAAR1) as a potential off-target site requiring modulation .
Novel Analog Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume